molecular formula C19H14N2O B3018769 2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-29-3

2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B3018769
CAS No.: 478033-29-3
M. Wt: 286.334
InChI Key: WTRNSAXDOZBCSY-FYJGNVAPSA-N
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Description

2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a heterocyclic compound featuring a furan core substituted with a phenyl group at position 5, a nitrile group at position 3, and a (3-methylphenyl)methylideneamino moiety at position 2. The (E)-configuration of the imine bond (N=CH) is critical for its stereochemical stability and intermolecular interactions.

Key structural attributes include:

  • Molecular formula: $ \text{C}{19}\text{H}{14}\text{N}_2\text{O} $ (inferred from analogs).
  • Molecular weight: ~285.3 g/mol.
  • Hydrogen bond acceptors: 3 (furan oxygen, nitrile nitrogen, and imine nitrogen).
  • XLogP3: Estimated >4 (indicating moderate hydrophobicity).

Properties

IUPAC Name

2-[(E)-(3-methylphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-14-6-5-7-15(10-14)13-21-19-17(12-20)11-18(22-19)16-8-3-2-4-9-16/h2-11,13H,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRNSAXDOZBCSY-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation of 3-methylbenzaldehyde with 5-phenyl-3-furonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Key differences :

  • The 4-methoxy substituent enhances polarity compared to the 3-methyl group, increasing solubility in polar solvents.
  • The methoxy group’s electron-donating nature may stabilize the imine bond and influence π-π stacking in crystal structures.

2-[(E)-[(4-Nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile (CAS 478033-36-2)

  • Molecular formula : $ \text{C}{18}\text{H}{11}\text{N}3\text{O}3 $.
  • Molecular weight : 317.3 g/mol.
  • Hydrogen bond acceptors : 5 (nitro group contributes two oxygen atoms).

Key differences :

  • Increased molecular weight and polarity may affect crystallinity and thermal stability.

2-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

  • Substituent : 2-hydroxyphenyl.
  • Hydrogen bond donors: 1 (hydroxyl group).

Key differences :

  • The hydroxyl group enables strong hydrogen bonding, likely improving solubility in protic solvents.
  • Tautomerization between enol and keto forms could occur, affecting stability under varying pH conditions.

Data Table: Comparative Analysis of Analogous Compounds

Property Target Compound (3-methylphenyl) 4-Methoxy Analog 4-Nitro Analog
Molecular formula $ \text{C}{19}\text{H}{14}\text{N}_2\text{O} $ $ \text{C}{19}\text{H}{14}\text{N}2\text{O}2 $ $ \text{C}{18}\text{H}{11}\text{N}3\text{O}3 $
Molecular weight (g/mol) ~285.3 302.3 317.3
XLogP3 ~4.5 (estimated) 4.0 Not reported
Hydrogen bond acceptors 3 4 5
Key substituent effect Hydrophobic, electron-donating Polar, electron-donating Electron-withdrawing

Research Findings and Implications

Electronic Properties :

  • The 3-methyl group in the target compound enhances hydrophobicity compared to the 4-methoxy analog, as reflected in its higher estimated XLogP3 value .
  • Nitro-substituted derivatives exhibit reduced electron density on the aromatic ring, which may influence charge-transfer interactions in supramolecular assemblies .

Crystallographic Behavior :

  • Structural validation tools like SHELX and Mercury are critical for resolving the (E)-configuration and intermolecular interactions.
  • Methoxy and nitro analogs likely exhibit distinct crystal packing due to differences in hydrogen bonding and steric effects.

Synthetic Considerations :

  • Substituent choice (e.g., methyl vs. methoxy) affects reaction yields and purification steps. Electron-donating groups may accelerate imine formation .

Biological Relevance :

  • While biological data are absent in the evidence, the nitro analog’s electron-withdrawing properties could confer reactivity in medicinal applications, whereas the methyl group’s hydrophobicity may enhance membrane permeability.

Biological Activity

The compound 2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile (C18H16N2O) is a furan derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methylbenzaldehyde and 5-phenyl-3-furonitrile in the presence of an amine catalyst. The reaction conditions can vary, but they often include solvents like ethanol or acetonitrile under reflux conditions. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have shown that furan derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies indicate that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for different cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

Enzymatic assays indicate that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways, such as urease and cholinesterase. The inhibition constants (Ki) for these enzymes are critical for understanding the compound's potential therapeutic applications.

Enzyme Ki (µM)
Urease25
Cholinesterase30

Case Studies

Several case studies highlight the biological potential of furan derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that furan-based compounds induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting their use as chemotherapeutic agents.
  • Antimicrobial Efficacy : Another research focused on a series of furan derivatives, showing promising results against multi-drug resistant bacterial strains, emphasizing their role in combating antibiotic resistance.

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